molecular formula C18H14BrN5O B3297147 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole CAS No. 895093-68-2

5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Cat. No.: B3297147
CAS No.: 895093-68-2
M. Wt: 396.2 g/mol
InChI Key: FNHFYKORABUDBP-UHFFFAOYSA-N
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Description

The compound 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole (abbreviated here as Br-Triazol-Oxadiazole) is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole moiety. The 4-bromophenyl and p-tolyl substituents contribute to its unique electronic and steric properties.

Key structural attributes include:

  • 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
  • 1,2,3-Triazole ring: Enhances bioavailability and participates in click chemistry.
  • 4-Bromophenyl group: Introduces halogen bonding and lipophilicity.
  • p-Tolyl group: Provides steric bulk and modulates solubility.

Properties

IUPAC Name

5-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN5O/c1-11-3-5-13(6-4-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-9-7-14(19)8-10-15/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHFYKORABUDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the triazole and oxadiazole intermediates. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of azides and alkynes.

    Condensation Reactions: Formation of the oxadiazole ring via condensation of hydrazides with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies have shown that derivatives of triazoles exhibit potent activity against various bacterial strains and fungi. For instance, the triazole moiety is known to inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anticancer Properties
Research indicates that 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole exhibits cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells . This makes it a candidate for further development as an anticancer agent.

Inhibition of Enzymatic Activity
The compound has been shown to inhibit key enzymes related to cancer progression and microbial resistance. For example, it has been reported to inhibit VIM-2 Metallo-β-Lactamase and α-glucosidases, which are crucial in the resistance of bacteria to β-lactam antibiotics . This dual action enhances its potential as a therapeutic agent.

Material Science

Polymer Chemistry
In material science, the incorporation of triazole derivatives into polymer matrices has been explored for their ability to enhance thermal stability and mechanical properties. The unique structural attributes of this compound allow for effective cross-linking in polymer networks .

Photophysical Properties
The compound's photophysical properties have been investigated for applications in organic light-emitting diodes (OLEDs). Its ability to emit light upon excitation makes it suitable for use in optoelectronic devices .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityAgalave et al., 2011Significant inhibition of Staphylococcus aureus growth observed.
Anticancer PropertiesThirumurugan et al., 2013Induction of apoptosis in MCF-7 breast cancer cells noted.
Enzymatic InhibitionAbdel-Wahab et al., 2013Effective inhibition of VIM-2 Metallo-β-Lactamase demonstrated.
Polymer ChemistryDanence et al., 2011Enhanced thermal stability in polymer composites reported.
Photophysical PropertiesZeghada et al., 2011Emission spectra suitable for OLED applications identified.

Mechanism of Action

The mechanism of action of 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Isostructural Derivatives

Compounds 4 and 5 (from ) are isostructural analogs where the 4-bromophenyl group in Br-Triazol-Oxadiazole is replaced with 4-chlorophenyl or 4-fluorophenyl , respectively. Key findings:

Property Br-Triazol-Oxadiazole (Target) 4-Chlorophenyl Analog (4) 4-Fluorophenyl Analog (5)
Crystal Structure Not reported Triclinic, P̄1 symmetry Identical to 4
Halogen Effect Bromine (polarizable) Chlorine (smaller radius) Fluorine (high electronegativity)
Molecular Packing Likely similar Two independent molecules in asymmetric unit Similar to 4
  • Insight : Halogen substitution (Br → Cl/F) preserves isostructurality, suggesting minimal impact on crystal packing. However, bromine’s larger size and polarizability may enhance intermolecular interactions (e.g., halogen bonding) compared to Cl/F .

Bioactive Oxadiazole-Triazole Hybrids

Antimicrobial Activity
  • Compound II (): A 1,3,4-oxadiazole-triazole hybrid with a 4-bromobenzyl group exhibited moderate antimicrobial activity.
Anti-Inflammatory Activity
  • Oxadiazole Derivatives (): Compounds with 4-bromophenyl and propan-3-one groups showed ~60% anti-inflammatory activity (comparable to indomethacin).
  • Br-Triazol-Oxadiazole : The triazole ring could augment activity by interacting with COX-2 via hydrogen bonding, though direct data is lacking .
Anticancer Potential
  • Thiazole Conjugate 8b (): A bromophenyl-triazole-thiazole hybrid demonstrated anti-hepatic cancer activity.
  • Br-Triazol-Oxadiazole : Replacement of thiazole with oxadiazole may alter binding affinity to kinase targets, warranting further study .

Substituent Effects on Physicochemical Properties

Compound Substituent Variations Key Impact
Br-Triazol-Oxadiazole 4-Bromophenyl, p-tolyl High lipophilicity, moderate solubility
5g () 4-Methoxyphenyl Increased solubility (polar OCH3 group)
942034-80-2 () 5-Chloro-2,4-dimethoxyphenyl Enhanced steric hindrance
  • Electronic Effects : The electron-withdrawing bromine in Br-Triazol-Oxadiazole may reduce electron density on the oxadiazole ring compared to methoxy-substituted analogs, affecting reactivity .

Biological Activity

The compound 5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a derivative of the triazole and oxadiazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C17H15BrN6O\text{C}_{17}\text{H}_{15}\text{BrN}_6\text{O}

This structure features a triazole ring and an oxadiazole moiety, both of which contribute to its biological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, compounds similar to this have shown inhibitory effects against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values indicating potent activity .

Anticancer Properties

Triazoles and oxadiazoles are also recognized for their anticancer activities. The mechanism often involves the inhibition of tubulin polymerization, disrupting cancer cell division. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cells . The specific compound's ability to inhibit cancer cell growth remains to be fully elucidated but is a promising area for further research.

Enzyme Inhibition

There is significant interest in the ability of triazole derivatives to inhibit enzymes such as α-glucosidases and VIM-2 metallo-β-lactamase , which are crucial in various metabolic pathways and bacterial resistance mechanisms . The compound's structural features suggest potential interactions with these enzymes.

Synthesis and Evaluation

A study synthesized the compound using a multi-step reaction involving 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives. The synthesized compounds were tested for biological activity using standard assays. Results indicated that modifications in the phenyl moiety could enhance biological efficacy .

Structure-Activity Relationship (SAR)

Research has shown that the introduction of different substituents on the triazole or oxadiazole rings can significantly impact biological activity. For example, alterations in halogen substitutions have been linked to increased antimicrobial potency . Such findings highlight the importance of SAR studies in optimizing compound efficacy.

Data Table: Biological Activity Summary

Biological Activity Tested Compounds Efficacy Mechanism
AntimicrobialVarious TriazolesMIC ≤ 21.25 μMInhibition of cell wall synthesis
AnticancerTriazole DerivativesInduces apoptosisInhibition of tubulin polymerization
Enzyme InhibitionVIM-2 Metallo-β-LactamaseSignificant inhibitionCompetitive inhibition

Q & A

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodology :
  • Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, monitoring degradation via HPLC .
  • Light/heat stability : Accelerated stability studies (40°C/75% RH) over 4 weeks to assess shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

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